S-Deoxo-3,17|A-bis-(O-tetrahydro-2H-pyran-2-yl)-6-oxo-fulvestrant

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

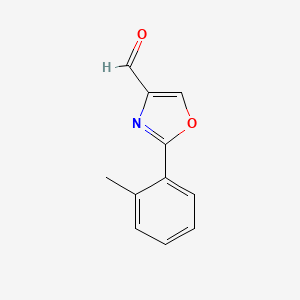

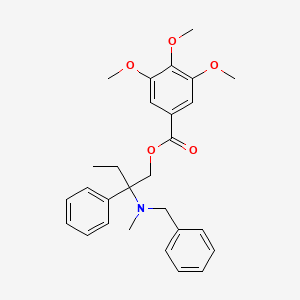

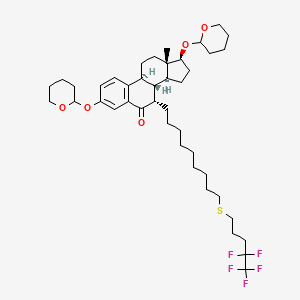

S-Deoxo-3,17|A-bis-(O-tetrahydro-2H-pyran-2-yl)-6-oxo-fulvestrant (DOTP) is a novel synthetic compound that has recently been developed to target certain types of cancer. It is a member of the family of fulvestrant compounds and has been found to have unique properties that make it an attractive drug candidate for further research and development.

Applications De Recherche Scientifique

Cyclization Reactions

The Prins-type cyclization of oxonium ions is a crucial reaction in organic chemistry, involving the formation of tetrahydro-2H-pyrans from aldehydes and homoallylic alcohols. This reaction has been expanded to (alk-3-enyloxy)acrylates to form related oxonium ions, leading to the synthesis of diverse tetrahydro-2H-pyran and tetrahydrofuran derivatives with varying substitution patterns and molecular complexity. These derivatives have potential applications in synthesizing complex molecular architectures found in natural products and pharmaceuticals (Fráter, Müller, & Kraft, 2004).

Antioxidative and Antihypertensive Activities

O-heterocyclic analogues derived from seaweed have shown significant antioxidative and antihypertensive activities, attributed to their structural frameworks involving tetrahydro-2H-pyran. These compounds, such as the 2H-pyranylcarboxylates, have potential as natural antioxidant and antihypertensive functional food supplements or therapeutic leads in managing hypertension (Maneesh & Chakraborty, 2018).

Anti-inflammatory and Antioxidant Properties

Research on the natural mangrove hybrid Rhizophora annamalayana uncovered oxygenated heterocyclic metabolites with significant anti-inflammatory and antioxidant activities. These metabolites, featuring tetrahydro-2H-pyran moieties, showed greater antioxidant activities and 5-lipoxygenase inhibitory properties compared to standard drugs, indicating their potential as therapeutic leads in anti-inflammatory and antioxidant applications (Chakraborty & Raola, 2018).

Synthetic Applications

The tetrahydro-2H-pyran moiety is crucial in synthetic chemistry for constructing complex molecules. For instance, the synthesis of 10-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-3-methyl-1H,10H-pyrano[4,3-b]chromen-1-ones via a pseudo-three-component reaction showcases the utility of the tetrahydro-2H-pyran structure in creating novel compounds with potential antioxidant activity (Saher et al., 2018).

Propriétés

IUPAC Name |

(7S,8R,9S,13S,14S,17S)-13-methyl-3,17-bis(oxan-2-yloxy)-7-[9-(4,4,5,5,5-pentafluoropentylsulfanyl)nonyl]-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H61F5O5S/c1-40-23-21-31-30-18-17-29(51-36-15-8-10-24-49-36)28-33(30)39(48)32(38(31)34(40)19-20-35(40)52-37-16-9-11-25-50-37)14-7-5-3-2-4-6-12-26-53-27-13-22-41(43,44)42(45,46)47/h17-18,28,31-32,34-38H,2-16,19-27H2,1H3/t31-,32+,34+,35+,36?,37?,38+,40+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPYWGCSSBHYISP-RQYFJVKPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2OC4CCCCO4)C(C(=O)C5=C3C=CC(=C5)OC6CCCCO6)CCCCCCCCCSCCCC(C(F)(F)F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC4CCCCO4)[C@@H](C(=O)C5=C3C=CC(=C5)OC6CCCCO6)CCCCCCCCCSCCCC(C(F)(F)F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H61F5O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10747479 |

Source

|

| Record name | S-Deoxo-3,17alpha-bis-(O-tetrahydro-2H-pyran-2-yl)-6-oxo-fulvestrant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

773.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

862700-70-7 |

Source

|

| Record name | S-Deoxo-3,17alpha-bis-(O-tetrahydro-2H-pyran-2-yl)-6-oxo-fulvestrant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Cyclohexyl-N'-[4-(2,3-epoxypropoxy)phenyl]urea-d5](/img/structure/B588899.png)